molecular formula C17H24N3O15P3 B10772667 N4-phenylethoxycytidine-5'-triphosphate

N4-phenylethoxycytidine-5'-triphosphate

Cat. No.: B10772667
M. Wt: 603.3 g/mol
InChI Key: WREOTYWODABZMH-DTZQCDIJSA-N
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Description

N4-phenylethoxycytidine-5'-triphosphate is a synthetically modified ribonucleoside triphosphate analog designed for advanced biochemical and pharmacological research. This compound features a phenylethoxy substitution at the N4 position of the cytosine base, a structural modification that alters its base-pairing properties and steric profile. As a cytidine triphosphate (CTP) analog, it serves as a substrate for RNA polymerases in in vitro transcription (IVT) systems, facilitating the incorporation of modified bases into RNA strands. This application is crucial for producing stable, functional RNA aptamers and for probing RNA structure and function. The N4 modification class, which includes related compounds like N4-methylcytidine and N4-acetylcytidine, is of significant interest in the field of epitranscriptomics, the study of post-transcriptional RNA modifications that regulate gene expression. Research on cytidine analogs has shown that modifications at the nucleoside triphosphate level can be leveraged to study and manipulate biological processes. For instance, the incorporation of modified bases can induce mutations during RNA viral genome replication, a mechanism of action shared by some antiviral agents. Furthermore, cytidine triphosphate (CTP) is an essential high-energy metabolite, and its synthetase, CTPS, has been identified as a promising therapeutic target in areas such as non-small cell lung cancer, where its upregulation promotes tumor metastasis and drug resistance. This product, this compound, is provided for research purposes only. It is intended for use by qualified laboratory and research professionals. This compound is not intended for diagnostic, therapeutic, prophylactic, or any other use in humans or animals.

Properties

Molecular Formula

C17H24N3O15P3

Molecular Weight

603.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(2-phenylethoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H24N3O15P3/c21-14-12(10-32-37(27,28)35-38(29,30)34-36(24,25)26)33-16(15(14)22)20-8-6-13(18-17(20)23)19-31-9-7-11-4-2-1-3-5-11/h1-6,8,12,14-16,21-22H,7,9-10H2,(H,27,28)(H,29,30)(H,18,19,23)(H2,24,25,26)/t12-,14-,15-,16-/m1/s1

InChI Key

WREOTYWODABZMH-DTZQCDIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

N4-Phenylethoxycytidine Synthesis

The first step involves modifying cytidine at the N4 position. A phenylethoxy group is introduced via nucleophilic substitution under alkaline conditions. Cytidine is treated with phenylethyl bromide in the presence of a base such as potassium carbonate, yielding N4-phenylethoxycytidine. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving yields of 70–85% after silica gel chromatography.

Triphosphorylation via Ludwig-Eckstein Method

The N4-phenylethoxycytidine is subsequently converted to its triphosphate form using the Ludwig-Eckstein phosphoramidite protocol. This involves:

  • Activation : Reacting the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite) to form a cyclic phosphite intermediate.

  • Pyrophosphate Coupling : Introducing tributylammonium pyrophosphate to extend the phosphate chain.

  • Oxidation and Hydrolysis : Treating the intermediate with iodine (I₂) in a pyridine/water mixture to oxidize phosphite to phosphate, followed by hydrolysis to yield the triphosphate.

Table 1: Reaction Conditions for Ludwig-Eckstein Triphosphorylation

StepReagents/SolventsTemperatureTimeYield (%)
PhosphitylationSalicyl phosphorochloridite, DMF25°C1 hr90–95*
Pyrophosphate CouplingTributylammonium pyrophosphate, DMF25°C2 hr85–90*
Oxidation/HydrolysisI₂, Pyridine/H₂O25°C1 hr70–75†
*Crude yield; †Isolated yield after HPLC purification.

Preparation Method 2: One-Pot Cyclic Phosphite Intermediate

In Situ Generation of Cyclic Phosphite

This method, detailed in patent WO2012024625A2, bypasses intermediate isolation by combining salicyl phosphorochloridite and tributylammonium pyrophosphate in DMF to form a cyclic phosphite reagent. The reagent selectively reacts with the 5'-hydroxyl group of N4-phenylethoxycytidine, forming a P²,P³-dioxo-P¹-5'-(nucleosidyl)cyclotriphosphite intermediate.

Oxidation and Hydrolysis

The intermediate is oxidized with iodine and hydrolyzed using pyridine to yield this compound. This one-pot process eliminates the need for protecting groups and achieves crude yields exceeding 80%, though HPLC purification reduces this to 19–46%.

Table 2: Key Advantages of the One-Pot Method

ParameterOne-Pot MethodTraditional Method
Reaction Steps2 (combined)4–5 (sequential)
Intermediate IsolationNot requiredRequired
Total Time4–6 hours24–48 hours
Overall Yield19–46% (purified)50–60% (purified)

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The Ludwig-Eckstein method (Method 1) offers higher isolated yields (50–60%) but requires multiple chromatographic steps, making it less scalable. In contrast, the one-pot approach (Method 2) streamlines production but sacrifices yield due to challenges in purifying the triphosphate from DMF and pyrophosphate byproducts.

Selectivity and Byproduct Formation

Method 2’s cyclic phosphite intermediate exhibits superior selectivity for the 5'-hydroxyl group over the 3'-hydroxyl, minimizing undesired phosphorylation at secondary sites. Method 1, while reliable, may generate minor byproducts if the N4-phenylethoxy group reacts with phosphitylating agents.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

³¹P NMR is critical for verifying triphosphate formation. The characteristic peaks for α-, β-, and γ-phosphates appear at δ −6.5, −10.2, and −21.0 ppm, respectively. The N4-phenylethoxy group’s presence is confirmed via ¹H NMR (aromatic protons at δ 7.2–7.4 ppm) and ¹³C NMR (quaternary carbon at δ 160 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 5–50% acetonitrile in triethylammonium bicarbonate buffer) resolves this compound from unreacted nucleoside and pyrophosphate. Purity levels ≥95% are achievable with iterative purification.

Applications in Biochemical Research

This compound’s selectivity for the P2Y₄ receptor (EC₅₀ = 73 nM) makes it indispensable for studying purinergic signaling. Its enhanced enzymatic stability (t₁/₂ > 12 hours in serum vs. 30 minutes for UTP) enables prolonged receptor activation in cell-based assays. Additionally, its compatibility with DNA polymerases allows incorporation into oligonucleotides for structural studies .

Chemical Reactions Analysis

Types of Reactions: N4-phenylethoxycytidine-5’-triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethoxy derivatives with different oxidation states, while substitution reactions can produce a wide range of modified nucleotides .

Scientific Research Applications

N4-phenylethoxycytidine-5’-triphosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-phenylethoxycytidine-5’-triphosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The phenylethoxy group at the N4 position alters the compound’s interaction with enzymes and other molecular targets, affecting processes such as DNA replication and transcription. This unique modification allows the compound to act as an inhibitor or modulator of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

N4-Phenylethoxycytidine-5'-triphosphate belongs to a broader class of modified cytidine triphosphates, which vary in substitution sites (N4, 5-position, or sugar moiety) and functional groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Modified Cytidine Triphosphates
Compound Name Modification Site Molecular Weight (g/mol) Base-Pairing Partner Enzymatic Incorporation Efficiency Key Applications
Cytidine-5'-triphosphate (CTP) None 483.16 Guanine High (native substrate) RNA synthesis, metabolic studies
N4-Methoxydeoxycytidine-5'-triphosphate N4 (methoxy) 497.18 Adenine/Guanine* Moderate DNA mismatch studies
5-Hydroxymethyl-dCTP (5hmdC TP) 5-position (CH2OH) 497.20 Guanine High Epigenetics, DNA methylation
5-((4-Azidophenacyl)thio)-CTP 5-position (thio) ~600 (estimated) Guanine Low Photoaffinity labeling
This compound N4 (phenylethoxy) 602.03 Adenine/Guanine Moderate DNA polymerase fidelity assays

*N4-methoxy derivatives exhibit ambiguous base-pairing, favoring adenine under certain conditions .

Enzymatic Incorporation and Base-Pairing Fidelity

  • This compound : Demonstrates moderate incorporation efficiency by DNA polymerases, with a tendency to pair with adenine due to steric hindrance from the bulky phenylethoxy group. This property is leveraged in studies probing polymerase error rates .
  • N4-Methoxydeoxycytidine-5'-triphosphate : Shows similar ambiguous pairing but with lower steric bulk, allowing transient adenine pairing during replication .
  • 5hmdC TP : Retains high fidelity for guanine pairing, making it critical for studying epigenetic 5-hydroxymethylation without disrupting replication .

Stability and Purity

  • This compound exhibits exceptional stability in aqueous solutions (confirmed by NMR and HPLC) compared to azidophenacyl-modified CTP, which is light-sensitive due to the azide group .
  • The phenylethoxy modification enhances resistance to phosphatase degradation, unlike unmodified CTP, which is rapidly hydrolyzed in serum .

Q & A

Q. How does this compound behave under physiological conditions, particularly in the presence of nucleotide triphosphatases (e.g., SAMHD1)?

  • Methodological Answer : Perform enzyme-coupled assays using recombinant SAMHD1 and inorganic pyrophosphatase (PPase). Monitor hydrolysis via malachite green detection of inorganic phosphate (λ = 620 nm). Compare kinetics with natural dNTPs to assess susceptibility .

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